N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This specific compound features a benzimidazole core with various functional groups, making it a subject of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Introduction of Chlorophenoxyethyl Group: The 2-chlorophenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorophenoxyethyl chloride in the presence of a base like potassium carbonate.
Attachment of Methoxyphenylamine: The final step involves the reaction of the intermediate product with 4-methoxyphenylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; basic or neutral medium.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Disrupt Cellular Functions: Interfere with the normal functioning of cellular components, leading to cell death or inhibition of cell growth.
Modulate Signaling Pathways: Affect signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methoxyphenyl)amine: Similar structure but with a 4-chlorophenoxy group instead of a 2-chlorophenoxy group.
N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide: Contains an acetamide group instead of a methoxyphenylamine group.
Uniqueness
N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-4-METHOXYANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9g/mol |
IUPAC Name |
N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-4-methoxyaniline |
InChI |
InChI=1S/C23H22ClN3O2/c1-28-18-12-10-17(11-13-18)25-16-23-26-20-7-3-4-8-21(20)27(23)14-15-29-22-9-5-2-6-19(22)24/h2-13,25H,14-16H2,1H3 |
InChI Key |
HYPBVICWORBCIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.